5(6)-Carboxy-2',7'-dichlorofluorescein

Descripción

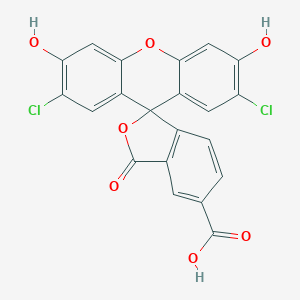

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVUTYDEVUNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920579 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111843-78-8, 142975-81-3 | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Overview of 5 6 Carboxy 2 ,7 Dichlorofluorescein in Contemporary Biomedical Research

Historical Context and Evolution of Fluorescein-Based Fluorophores

The journey of fluorescent probes began in 1871 with the synthesis of the first synthetic fluorophore, fluorescein (B123965), by the German chemist Adolf von Baeyer. biotium.comnih.gov He created this novel compound, initially named "resorcinphthalein," by heating phthalic anhydride (B1165640) and resorcinol (B1680541) over a zinc catalyst. biotium.comfluorofinder.com This deep red powder exhibited an intense yellow-green fluorescence in alkaline solutions, a property that would later prove immensely valuable. fluorofinder.com The name "fluorescein" itself was derived from the combination of "fluo" (from fluorite, which exhibits fluorescence) and "resorcin" (one of the reactants). colostate.edu

Fluorescein's discovery laid the groundwork for the development of a wide array of xanthene-based fluorescent dyes. fluorofinder.com A notable early advancement came in 1887 when the industrial chemist Ceresole synthesized a new class of highly fluorescent dyes with red-shifted spectra, which he named rhodamines, from the Greek word "rhodon" for rose, reflecting their color. fluorofinder.com The first in vivo application of fluorescence was documented in 1882 when Paul Ehrlich used uranin, the sodium salt of fluorescein, to track the secretion of aqueous humor in the eye. colostate.edu

The true impact of fluorescein in biological research, however, was not fully realized until the development of immunofluorescence. Coons and his colleagues were the first to conjugate antibodies to fluorescein, a groundbreaking method for visualizing proteins in animal tissues. biotium.com This pivotal achievement led to an explosion in the use of fluorescent molecules in biology. biotium.com Over the years, the basic fluorescein structure has been modified to create derivatives with improved properties, such as increased brightness, photostability, and pH insensitivity, leading to the development of probes like 5(6)-Carboxy-2',7'-dichlorofluorescein (B54719). bitesizebio.com

Distinctive Features and Isomeric Nature of this compound

This compound (CDCF) is a derivative of fluorescein that possesses key modifications enhancing its utility in specific research applications. evitachem.com A defining characteristic of this compound is its existence as a mixture of two positional isomers: 5-carboxy-2',7'-dichlorofluorescein and 6-carboxy-2',7'-dichlorofluorescein. evitachem.comresearchgate.net These isomers are often used as a mixture because their spectroscopic properties are very similar, and their separation can be complex. evitachem.comscilit.com

The synthesis of this compound involves the condensation of 4-chlororesorcinol (B43231) with 1,2,4-benzenetricarboxylic anhydride in the presence of zinc chloride. researchgate.net The introduction of chlorine atoms at the 2' and 7' positions of the xanthene ring and a carboxyl group at the 5 or 6 position of the phthalic acid moiety distinguishes it from the parent fluorescein molecule. These substitutions have a significant impact on its photophysical and chemical properties. The electron-withdrawing chlorine atoms lower the pKa of the phenolic hydroxyl groups, making the dye useful for detecting pH in more acidic environments compared to carboxyfluorescein. biotium.combiotium.com

The key spectral properties of this compound are summarized in the table below.

| Property | Value |

| Excitation Maximum (λex) | ~504 nm |

| Emission Maximum (λem) | ~529 nm |

| pKa | ~4.8 |

| Molecular Formula | C21H10Cl2O7 |

| Molecular Weight | 445.21 g/mol |

Data compiled from multiple sources. biotium.comsigmaaldrich.com

The carboxyl group provides a reactive handle for conjugation to other molecules, although its primary role in the context of reactive oxygen species detection is to enhance intracellular retention. mdpi.com

Paradigmatic Role in Intracellular Reactive Oxygen Species Detection

This compound is a cornerstone in the field of oxidative stress research, where it is widely employed to measure the generation of intracellular reactive oxygen species (ROS). medchemexpress.com ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of normal cellular metabolism but can cause significant damage to cellular components when present in excess. nih.govscbt.com

For intracellular applications, the cell-permeant diacetate form, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA or CDFDA), is used. abpbio.comaatbio.com This non-fluorescent precursor readily diffuses across the cell membrane. mdpi.com Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to 5(6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF). mdpi.comnih.gov This hydrolysis traps the molecule within the cell due to the newly acquired negative charges from the carboxyl group. mdpi.comabpbio.com

The now-trapped and still non-fluorescent carboxy-H2DCF can be oxidized by various ROS to the highly fluorescent this compound (CDCF). aatbio.combioquochem.com The resulting fluorescence intensity is directly proportional to the amount of ROS present, allowing for the quantification of cellular oxidative stress. researchgate.net This process can be monitored using techniques such as fluorescence microscopy, flow cytometry, and fluorimetry. bioquochem.com

The mechanism of ROS detection using carboxy-H2DCFDA can be summarized as follows:

| Step | Compound | State | Cellular Location |

| 1. Cellular Uptake | 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA) | Non-fluorescent, cell-permeant | Extracellular to Intracellular |

| 2. Deacetylation | 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF) | Non-fluorescent, cell-impermeant | Intracellular (cytosol) |

| 3. Oxidation by ROS | This compound (CDCF) | Highly fluorescent | Intracellular |

It is important to note that while carboxy-H2DCFDA is a powerful tool, it is a general indicator of oxidative stress and can be oxidized by a variety of ROS and other cellular components. nih.govtandfonline.com

Broader Significance within Fluorescent Probe Chemistry and Biology

Beyond its prominent role in ROS detection, this compound has broader applications in fluorescent probe chemistry and biology. The carboxyl group, while aiding in intracellular retention, can also be used as a reactive site for conjugation to other molecules, although this is not its primary application.

A significant area where this compound has proven valuable is in the study of multidrug resistance-associated proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter superfamily. evitachem.comaatbio.com These proteins can pump a wide variety of substrates out of cells, contributing to multidrug resistance in cancer and affecting the disposition of many drugs. This compound has been identified as a fluorescent substrate for MRP2 (also known as ABCC2), enabling researchers to study the activity and specificity of this transporter. evitachem.comsigmaaldrich.com By monitoring the efflux of the fluorescent dye from cells, the function of MRP2 can be quantified. evitachem.com

Furthermore, its stable fluorescence and green emission make it a useful general-purpose fluorescent label and tracer in various biological applications. biotium.com Its lower pKa compared to standard carboxyfluorescein also makes it a suitable indicator for measuring pH in more acidic cellular compartments. biotium.com The development and application of this compound and its derivatives underscore the ongoing evolution of fluorescein-based probes, which continue to be refined for greater specificity and utility in elucidating complex biological processes.

Advanced Methodologies and Research Applications in Oxidative Stress Biology

Quantitative and Qualitative Assessment of Intracellular Reactive Oxygen Species

The diacetate form of the probe, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), is a cell-permeant, non-fluorescent molecule. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the resulting 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF) within the cytosol. Subsequent oxidation by various ROS, including hydroxyl and peroxyl radicals, converts the molecule into the highly fluorescent 5(6)-Carboxy-2',7'-dichlorofluorescein (B54719) (carboxy-DCF). nih.govprotocols.iointerchim.fr The additional carboxyl groups on this variant of the DCF probe enhance its retention within the cell compared to its non-carboxylated counterparts, facilitating more stable and prolonged measurements. protocols.ionih.gov The fluorescence intensity, typically measured at an excitation maximum around 495-504 nm and an emission maximum of 521-530 nm, is directly proportional to the level of intracellular ROS. researchgate.netmedchemexpress.commdpi.com

Flow Cytometric Protocols for High-Throughput Analysis

Flow cytometry enables the rapid, quantitative analysis of ROS levels in thousands of individual cells, making it ideal for high-throughput screening. When using carboxy-H2DCFDA, a typical protocol involves washing cells to remove culture medium traces and then incubating them with the probe at a final concentration typically ranging from 1 to 10 µM for 30 to 60 minutes in the dark. protocols.iointerchim.frresearchgate.net After incubation, the cells are washed again to remove excess probe and analyzed on a flow cytometer, often using the FL1 channel for green fluorescence detection. researchgate.net

This methodology has been successfully applied to various cell lines. For instance, in Jurkat cells, a human leukemia T-cell line, treatment with hydrogen peroxide (H₂O₂) resulted in a distinct shift in the fluorescent peak detected by flow cytometry, confirming the presence of induced ROS. researchgate.net Similarly, in a study involving H-RasV12 transfected cells, carboxy-H2DCFDA was used to demonstrate increased ROS production associated with oncogene-induced senescence. bdbiosciences.com The high-throughput nature of flow cytometry allows for the screening of numerous compounds for their potential to induce or mitigate oxidative stress, and the analysis of ROS production in different cell populations within a heterogeneous sample.

Live-Cell Fluorescence Microscopy for Real-Time Oxidant Visualization

Live-cell fluorescence microscopy provides spatio-temporal resolution of ROS generation within individual cells. Carboxy-H2DCFDA is well-suited for this application due to the enhanced intracellular retention of its fluorescent product. Protocols for live-cell imaging are similar to those for flow cytometry, involving loading the cells with the probe, washing, and then mounting them on a microscope stage equipped for live-cell imaging (e.g., with temperature and CO₂ control). protocols.ionih.gov

This technique allows for the real-time visualization of ROS dynamics in response to stimuli. For example, epifluorescence micrographs have captured the increase in intracellular ROS in hepatocytes treated with free fatty acids, a model for nonalcoholic fatty liver disease, by visualizing the green fluorescence of oxidized carboxy-H2DCFDA. nih.gov The ability to image living cells over time enables the study of the kinetics of ROS production and the identification of subcellular locations of oxidative stress. To minimize photo-oxidation of the probe, which can be an artifact of fluorescence microscopy, it is crucial to use the lowest possible laser intensity and exposure times. nih.gov

Spectrofluorometric and Microplate Reader-Based Detection Systems

For population-level quantitative analysis, spectrofluorometers and fluorescence microplate readers offer a sensitive and efficient platform. These systems are particularly useful for kinetic studies and for screening applications where single-cell resolution is not required. Adherent or suspension cells are cultured in microplates (typically 96-well, black-walled plates to reduce background) and loaded with carboxy-H2DCFDA. nih.govnih.gov Following treatment with a compound of interest, the fluorescence intensity is measured over time.

Investigation of Reactive Oxygen Species Dynamics in Specific Biological Systems

The utility of this compound is demonstrated by its application across a diverse range of biological models to investigate the role of oxidative stress in specific cellular contexts and disease states.

Mammalian Cell Culture Models (e.g., Human Neuronal-Glial Co-cultures, Hepatocytes, Cancer Cell Lines, Immune Cells)

Human Neuronal-Glial Co-cultures: This probe has been instrumental in neurobiology, particularly in studying the effects of environmental toxins. A key study utilized an isomeric mixture of 5- and 6-carboxy-2',7'-dichlorofluorescein diacetate to assess ROS generation in human neuronal-glial (HNG) cells. The probe's enhanced intracellular retention was noted as a significant advantage, allowing for longer data collection times compared to non-carboxylated analogs. mdpi.com

Hepatocytes: In the context of liver pathobiology, carboxy-H2DCFDA has been used to investigate drug-induced liver injury (DILI) and metabolic stress. Studies in both primary human hepatocytes and hepatocyte-like cells derived from induced pluripotent stem cells have shown that ROS production, measured by this probe, is a highly sensitive parameter for detecting drug-induced toxicity. For instance, it has been used to visualize and quantify ROS increases in liver-on-a-chip models of nonalcoholic fatty liver disease following treatment with free fatty acids. nih.gov The passive diffusion of the diacetate form into hepatocytes, followed by intracellular hydrolysis and trapping, makes it a suitable tool for these studies.

Cancer Cell Lines: The role of oxidative stress in cancer biology has been extensively studied using this probe. In human gastric cancer AGS cells, carboxy-H2DCFDA was used to measure ROS generation in response to treatment with the flavonoid fisetin, linking the compound's anticancer effects to the induction of oxidative stress. interchim.fr Similarly, it has been employed in Jurkat leukemia cells to demonstrate H₂O₂-induced ROS and in RAW 264.7 macrophage-like cells to study lipopolysaccharide-induced oxidative responses. researchgate.net

Immune Cells: The generation of an "oxidative burst" is a critical function of phagocytic immune cells like neutrophils and macrophages. Carboxy-H2DCFDA is a valuable tool for detecting these reactive oxygen intermediates. interchim.fr General protocols for flow cytometry detail the staining of isolated neutrophils or macrophages with the probe, followed by stimulation with agents like phorbol myristate acetate (PMA) to induce ROS production. protocols.io The increased fluorescence directly correlates with the metabolic activity of the oxidative burst, providing a method to assess the functional integrity of these essential immune cells. researchgate.netnih.gov

Studies of Xenobiotic-Induced Oxidant Stress

A significant application of this compound is in toxicology for assessing oxidative stress induced by xenobiotics—foreign chemical substances. Its sensitivity and reliability make it a preferred tracer for quantifying the impact of environmental and industrial chemicals on cellular redox balance.

A notable study investigated the ROS-inducing capabilities of twelve different environmentally relevant metal sulfates (including those of aluminum, copper, and zinc) in HNG cell co-cultures. mdpi.com Using carboxy-H2DCFDA, researchers were able to quantify the relative potency of these metals in generating intracellular ROS. The results demonstrated that even at low nanomolar concentrations, certain metal sulfates could significantly increase oxidative stress, with aluminum sulfate showing the greatest effect in their system. mdpi.com This research highlights the probe's utility in screening xenobiotics for their potential to disrupt cellular homeostasis through oxidative mechanisms. The probe has also been used in studies investigating ROS generation induced by other xenobiotics, such as pesticides and various pharmaceutical drugs, underscoring its broad applicability in toxicological research. interchim.fr

In Vitro and In Vivo Models of Oxidative Stress-Related Pathophysiology

The chemical compound this compound and its diacetate derivative are instrumental in delineating the roles of reactive oxygen species (ROS) in various pathological models. Its utility as a fluorescent probe allows for the quantification of oxidative stress, providing critical insights into disease mechanisms.

In the context of hepatic ischemia-reperfusion (I/R) injury, a condition characterized by an initial restriction of blood supply to the liver followed by the restoration of circulation, the generation of ROS is a key event in the ensuing tissue damage. nih.govnih.govfrontiersin.org The compound this compound (CDF) and its diacetate precursor, this compound diacetate (CDFDA), have been pivotal in studying the molecular transport pathways affected during such injuries.

Research utilizing isolated perfused rat livers has elucidated the hepatic disposition of these compounds. CDFDA, being cell-permeant, passively diffuses into hepatocytes where intracellular esterases hydrolyze it to the fluorescent and less permeable CDF. nih.govresearchgate.net This intracellular trapping is a crucial feature for its use as a ROS indicator.

Detailed pharmacokinetic studies have revealed that the subsequent efflux of CDF from hepatocytes is an active, transporter-mediated process. Specifically, CDF is effluxed into the bile via the multidrug resistance-associated protein 2 (Mrp2) and into the sinusoidal blood via Mrp3. nih.govresearchgate.net The uptake of CDF from the bloodstream into hepatocytes is also an active process, mediated by organic anion-transporting polypeptides (Oatps). nih.govresearchgate.net

Studies in Mrp2-deficient rat livers demonstrated a near-complete absence of biliary excretion of CDF, confirming the essential role of this transporter. nih.govresearchgate.net Furthermore, the administration of probenecid, an inhibitor of certain organic anion transporters, significantly reduced the biliary recovery of CDF in wild-type livers, underscoring the active nature of its transport. nih.gov These findings are critical for understanding how I/R injury, which can impair transporter function, leads to altered cellular homeostasis and oxidative stress.

Table 1: Pharmacokinetic Parameters of this compound (CDF) in Perfused Rat Liver

| Parameter | Value | Description |

|---|---|---|

| Biliary Excretion (Wild-Type) | 65 ± 8% of dose | Percentage of CDF recovered in bile over 2 hours in normal livers. |

| Biliary Excretion (with Probenecid) | 15 ± 2% of dose | Drastic reduction in biliary CDF recovery upon transporter inhibition. nih.govresearchgate.net |

| Hepatocyte Uptake (Km) | 22 ± 10 µM | Michaelis-Menten constant for the saturable uptake of CDF into cultured rat hepatocytes, indicating transporter affinity. nih.govresearchgate.net |

| Hepatocyte Uptake (Vmax) | 97 ± 9 pmol/min/mg protein | Maximum velocity of CDF uptake into hepatocytes. nih.govresearchgate.net |

| Primary Biliary Efflux Transporter | Mrp2 | Multidrug resistance-associated protein 2 is the main transporter for CDF into the bile. nih.govresearchgate.net |

| Primary Sinusoidal Efflux Transporter | Mrp3 | Multidrug resistance-associated protein 3 mediates CDF transport back into the blood. nih.govresearchgate.net |

Metabolic stress, such as that induced by elevated levels of free fatty acids (lipotoxicity) or glucose (glucotoxicity), is strongly associated with mitochondrial dysfunction and a consequent increase in ROS production. nih.gov The diacetate form of this compound, often referred to as carboxy-H2DCFDA, serves as a reliable probe for detecting intracellular ROS in these models. abpbio.com Once inside the cell, it is deacetylated to carboxy-H2DCF, which is then oxidized by ROS, primarily within the mitochondria, to the highly fluorescent this compound (carboxy-DCF). The additional negative charges on the carboxylated form help to retain the probe within the cell, allowing for more stable measurements. abpbio.com

In models of metabolic stress, such as rat hepatocytes treated with palmitate, the use of dichlorofluorescein-based dyes has demonstrated a significant increase in intracellular ROS levels. nih.gov This rise in ROS is often correlated with increased mitochondrial oxygen consumption, indicating that accelerated electron transport chain activity is a major source of the oxidative stress. nih.gov The application of this probe allows researchers to screen for therapeutic compounds that may mitigate this lipotoxicity-induced ROS generation and subsequent cellular apoptosis.

Elucidation of Reactive Oxygen Species Involvement in Disease Etiology

The capacity to measure ROS with probes like this compound diacetate has been fundamental in implicating oxidative stress as a core component of numerous disease pathologies.

The brains of individuals with neurodegenerative disorders such as Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS) exhibit evidence of significant oxidative damage. researchgate.netnih.gov The generation of ROS is considered a key factor in the pathophysiology of these conditions. mdpi.com

A key application of this compound diacetate (carboxy-DCFDA) has been in assessing ROS generation in neuronal cell models. In one study, human neuronal-glial (HNG) cells in primary co-culture were exposed to various metal sulfates, some of which are environmental factors implicated in neurodegeneration. mdpi.com Using carboxy-DCFDA, researchers were able to quantify the induction of intracellular ROS. Of the twelve metal sulfates tested, aluminum sulfate was found to be the most potent inducer of ROS. mdpi.com This methodology provides a valuable tool for screening environmental and genetic factors that may contribute to the oxidative stress observed in diseases like AD and ALS. mdpi.com

In models of ALS, which often involve mutations in the superoxide (B77818) dismutase (SOD1) gene, dichlorofluorescein-based assays have been used to demonstrate that mutant SOD1 can acquire pro-oxidant activity, contributing to motoneuron death. frontiersin.orgmdpi.com

Table 2: Relative ROS Induction by Metal Sulfates in Human Neuronal-Glial Cells

| Metal Sulfate (50 nM) | Relative ROS Generation | Implication in Neurodegeneration |

|---|---|---|

| Aluminum (Al) | Highest | Implicated as an environmental risk factor for Alzheimer's Disease. mdpi.com |

| Iron (Fe) | High | Iron dyshomeostasis is a known feature of several neurodegenerative disorders. |

| Manganese (Mn) | Moderate-High | Chronic exposure can lead to a Parkinsonism-like syndrome. |

| Zinc (Zn) | Moderate | Altered zinc levels are associated with neuronal injury. |

| Magnesium (Mg) | Minimal / Control Level | Generally considered neuroprotective. mdpi.com |

Data synthesized from Pogue et al. (2012), showing the rank order of ROS generation as detected by carboxy-DCFDA. mdpi.com

Hyperglycemia, the hallmark of diabetes mellitus, is a primary driver of oxidative stress, which in turn contributes to diabetic complications such as diabetic nephropathy. researchgate.net The probe carboxy-H2DCFDA has been effectively used to demonstrate this link in various cell models.

In a study using Caco-2 intestinal cells, exposure to high glucose (50 mM) led to a significant increase in intracellular ROS levels as measured by carboxy-H2DCFDA. mdpi.com This increase in oxidative stress was accompanied by the formation of advanced glycation end products (AGEs) and a decrease in the cells' total antioxidant capacity, demonstrating a direct link between high glucose, oxidative stress, and cellular damage. mdpi.com

Similarly, in models of diabetic retinopathy, retinal Müller cells exposed to high glucose show a significant and time-dependent increase in ROS production, as detected by the related probe H2DCFDA. nih.govresearchgate.net This oxidative stress is linked to the activation of inflammatory pathways and a decrease in the expression of key antioxidant regulators, contributing to the pathology of the disease. nih.gov

The level of oxidative stress within a cell is determined by the balance between ROS production and the capacity of the cellular antioxidant defense systems. Probes like carboxy-H2DCFDA are valuable tools for investigating this interplay.

Research on the effects of lipoteichoic acid (LTA), a component of Gram-positive bacteria, in a cardiomyocyte cell line (H9c2) provides a clear example. Treatment with LTA led to a concentration-dependent increase in ROS, as measured by carboxy-H2DCFDA. nih.gov Concurrently, this LTA-induced oxidative stress was associated with a significant reduction in the protein levels of key antioxidant enzymes, including superoxide dismutase-1 (SOD-1) and catalase (CAT). nih.gov This demonstrates how an external stimulus can disrupt the antioxidant balance, leading to a state of oxidative stress.

Furthermore, dichlorofluorescein-based assays are used to study the activation of transcription factors that control the antioxidant response, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net Studies have shown that an increase in intracellular ROS can trigger the translocation of Nrf2 to the nucleus, where it activates the expression of a suite of antioxidant and cytoprotective genes. researchgate.net By using carboxy-DCFDA to quantify ROS levels, researchers can correlate the degree of oxidative stress with the activation state of the Nrf2 pathway, providing insights into the cell's adaptive response to oxidative challenges.

Mechanistic Insights into Probe Transporter Interactions

Characterization of 5(6)-Carboxy-2',7'-dichlorofluorescein (B54719) as a Substrate for Multidrug Resistance Protein 2 (MRP2/ABCC2)

This compound (CDCF) has been extensively characterized as a substrate for the Multidrug Resistance Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter protein pivotal in the efflux of endogenous and xenobiotic compounds. nih.govresearchgate.net MRP2 is predominantly located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells, where it mediates the biliary and urinary excretion of various substances, including conjugated bilirubin and drug metabolites. nih.govresearchgate.net

The utility of CDCF as a probe for MRP2 activity stems from its favorable transport and detection properties. researchgate.netmedchemexpress.com Vesicular transport assays using inside-out membrane vesicles isolated from cells overexpressing MRP2 have been instrumental in elucidating the kinetics of this interaction. nih.govresearchgate.net In these systems, the transport of CDCF into the vesicles is dependent on the presence of ATP, confirming the active nature of the transport process mediated by MRP2. researchgate.net

Kinetic analyses have demonstrated that the transport of CDCF by MRP2 follows Michaelis-Menten kinetics. researchgate.net Research has established specific kinetic parameters for this interaction. For instance, in one study, the Michaelis constant (Km), which represents the substrate concentration at half-maximal transport velocity, was determined to be 12.30 ± 0.75 µM. researchgate.net The maximal velocity (Vmax) of transport was found to be 40.18 ± 0.70 pmol/mg of protein per minute. researchgate.net Another study reported a Km of 19 µM and a Vmax of 95.5 pmol/min/mg of protein for ATP-dependent uptake of CDCF by MRP2. nih.gov These findings underscore that CDCF is a high-affinity substrate for MRP2. researchgate.netnih.gov

The fluorescent nature of CDCF makes it an ideal tool for high-throughput screening assays designed to identify potential inhibitors or substrates of MRP2. nih.govmedchemexpress.comsigmaaldrich.com Its transport can be readily quantified, offering a practical alternative to other endogenous substrates of MRP2, such as leukotriene C4 (LTC4), which are more challenging to use in screening formats. nih.govresearchgate.net

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Michaelis Constant (Km) | 12.30 ± 0.75 µM | researchgate.net |

| Maximal Velocity (Vmax) | 40.18 ± 0.70 pmol/mg protein/min | researchgate.net |

| Michaelis Constant (Km) | 19 µM | nih.gov |

| Maximal Velocity (Vmax) | 95.5 pmol/min/mg protein | nih.gov |

Impact of ATP-Binding Cassette (ABC) Transporters on Probe Accumulation and Efflux Kinetics

The intracellular accumulation and efflux of this compound are significantly influenced by the activity of various ATP-Binding Cassette (ABC) transporters beyond MRP2. researchgate.netnih.gov The expression and function of these transporters can dictate the net cellular concentration of CDCF, a critical factor in the interpretation of fluorescence-based assays. oaepublish.comnih.gov

Studies have shown that CDCF is also a substrate for other members of the MRP family, including MRP3 and MRP5. researchgate.netnih.govnih.gov In contrast, MRP1 and MRP4 exhibit little to no transport of CDCF. nih.gov The affinity of MRP5 for CDCF is notably high, with a reported Km value of 12 µM and a Vmax of 56 pmol/min/mg of protein. nih.gov This indicates that in cells expressing MRP5, this transporter can be a significant contributor to CDCF efflux. nih.gov

The interplay between different ABC transporters in modulating CDCF kinetics is evident from studies on MRP2-deficient model systems. researchgate.netnih.gov In rats lacking functional MRP2, the biliary excretion of CDCF is virtually abolished. researchgate.netnih.gov This leads to a redirection of CDCF efflux from the bile into the bloodstream, a process mediated in part by MRP3 located on the basolateral membrane of hepatocytes. researchgate.netnih.gov The inhibition of MRP3 in these MRP2-deficient models results in a decrease in the perfusate concentration of CDCF, confirming the role of MRP3 in its sinusoidal efflux. researchgate.netnih.gov

Furthermore, the use of inhibitors targeting specific ABC transporters has provided insights into their relative contributions to CDCF efflux. For instance, probenecid has been shown to inhibit the transport of CDCF by both MRP2 and MRP3 in a concentration-dependent manner. researchgate.netnih.gov The differential expression of various ABC transporters across different cell types and tissues means that the accumulation and efflux kinetics of CDCF can vary significantly depending on the biological system under investigation. oaepublish.comnih.gov

| Transporter | Substrate Recognition | Reported Kinetic Parameter (Km) | Reference |

|---|---|---|---|

| MRP1 (ABCC1) | Little to no transport | Not Applicable | nih.gov |

| MRP2 (ABCC2) | Yes | 12.30 - 19 µM | researchgate.netnih.gov |

| MRP3 (ABCC3) | Yes | Not explicitly quantified in provided search results | researchgate.netnih.gov |

| MRP4 (ABCC4) | Little to no transport | Not Applicable | nih.gov |

| MRP5 (ABCC5) | Yes | 12 µM | nih.gov |

Implications for In Vitro and In Vivo Assay Interpretations

In vitro, when using cell lines to screen for inhibitors of MRP2, the co-expression of other transporters like MRP3 or MRP5 can confound the results. nih.gov A decrease in CDCF efflux in the presence of a test compound could be due to the inhibition of any of these transporters, not just MRP2. nih.gov Therefore, it is crucial to characterize the expression profile of ABC transporters in the chosen cell model to accurately attribute the observed effects to a specific transporter. oaepublish.comnih.gov The use of CDCF as a fluorescent surrogate for other MRP2 substrates, such as leukotriene C4, is well-established, but the potential for interactions with other transporters must be considered when interpreting the data. nih.govresearchgate.net

Design Principles and Performance Enhancement of 5 6 Carboxy 2 ,7 Dichlorofluorescein Derivatives

Rational Design and Synthetic Strategies for Novel Fluorescein (B123965) Analogs

The utility of fluorescein-based probes, including 5(6)-Carboxy-2',7'-dichlorofluorescein (B54719), is intrinsically linked to their photophysical properties and chemical reactivity. However, traditional fluorescein dyes often suffer from limitations such as photobleaching, which restricts their use in applications requiring long-term observation. rsc.orgnih.gov To overcome these challenges, significant research has focused on the rational design and synthesis of novel analogs with enhanced performance characteristics.

A primary challenge in the application of fluorescent probes is their susceptibility to photodegradation, or photobleaching, upon prolonged exposure to light. This process hinders the ability to monitor biological events over extended periods. rsc.org A key strategy to improve the durability of fluorescein derivatives is the introduction of fluorine atoms into the xanthene core structure.

The synthesis of fluorinated fluoresceins, such as the Oregon Green dyes, has been achieved through the reaction of fluororesorcinols with phthalic anhydride (B1165640) derivatives. acs.org These structural modifications have been shown to confer significantly higher photostability compared to their non-fluorinated counterparts. acs.org In addition to improved photostability, fluorination can also lead to higher fluorescence quantum yields (0.85–0.97) and lower pKa values, making them superior fluorescent reporters in biological systems. acs.org

Research comparing fluorinated and non-fluorinated cyanine dyes, a different class of fluorescent molecules, illustrates the general principle of this performance enhancement. In one study, a non-fluorinated dye lost 32% of its absorption intensity after two minutes of irradiation, whereas a polyfluorinated analog lost only 9% under the same conditions. acs.org This enhanced stability is directly attributed to the fluorination of the dye's core heterocycles. acs.org This principle of using halogenation to improve photostability is a cornerstone of modern fluorescent probe design.

Table 1: Comparison of Photostability Between a Non-fluorinated and Fluorinated Cyanine Dye This table illustrates the general principle of how fluorination enhances photostability.

| Dye Type | Irradiation Time (minutes) | Loss of Absorption Intensity (%) |

|---|---|---|

| Non-fluorinated (S5) | 2 | 32% |

| Fluorinated (F8-S5) | 2 | 9% |

This compound is widely used as a probe for detecting reactive oxygen species (ROS). Its diacetate precursor, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (Carboxy-H2DCFDA), is cell-permeable. abpbio.com Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, forming 2',7'-dichlorodihydrofluorescein (DCFH₂). acs.org This non-fluorescent molecule is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). acs.orgnih.gov

The utility of this probe is defined by its reactivity profile with different ROS. DCFH₂ is a broad indicator of general oxidative stress, reacting with a wide array of oxidants. acs.org However, its reactivity is not uniform across all ROS. Research has shown that the probe reacts poorly with certain species like superoxide (B77818) and hydrogen peroxide (H₂O₂) but is readily oxidized by others, including hydroxyl radicals (•OH), singlet oxygen, and hypochlorous acid (HOCl). mdpi.com This inherent selectivity can be modulated through further engineering. For instance, encapsulating the probe in a liposomal formulation can alter its reactivity; one study found that liposomal DCDHF was protected from hydroxyl radicals but showed no change in reactivity towards peroxynitrite. nih.gov This demonstrates that formulation strategies can engineer the probe's selectivity for specific radical species. nih.gov

Table 2: Reactivity of Dichlorodihydrofluorescein (DCFH₂) with Various Reactive Oxygen Species (ROS)

| Reactive Oxygen Species (ROS) | Reactivity with DCFH₂ |

|---|---|

| Superoxide (O₂⁻) | Low mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Low mdpi.com |

| Hydroxyl Radical (•OH) | High nih.govmdpi.com |

| Peroxynitrite (ONOO⁻) | High nih.gov |

| Hypochlorous Acid (HOCl) | High mdpi.com |

Strategies for Targeted Delivery and Improved Cellular Retention

Effective use of fluorescent probes within biological systems requires not only optimal photophysical properties but also efficient delivery to the target site and sufficient retention for observation. Advanced strategies have been developed to address these challenges, moving beyond simple incubation to include sophisticated targeting and trapping mechanisms.

Targeted delivery enhances the efficacy of diagnostic and therapeutic agents by concentrating them at the site of interest, such as the liver or solid tumors. nih.govnih.gov Nanocarriers, including liposomes, are a promising vehicle for this purpose. nih.gov One study focused on stabilizing the ROS probe dichlorodihydrofluorescein (DCDHF) by encapsulating it within liposomes. nih.gov It was found that DCDHF was prone to oxidation during the standard liposome preparation process. nih.gov However, a method involving freeze-drying and re-hydrating pre-formed empty liposomes with a DCDHF solution successfully created a stabilized formulation. nih.gov

Furthermore, modifying the liposome surface with polyethylene glycol (PEG) improved the encapsulation efficacy compared to unmodified liposomes. nih.gov Such nanocarrier-based approaches are central to modern strategies for treating hepatocellular carcinoma (liver cancer) and other solid tumors. nih.govmdpi.com By using active or passive targeting mechanisms, nanocarriers can deliver their cargo to tumor cells with high efficiency, enabling precise delivery and release at the affected site. nih.gov Technologies like ultrasound-targeted microbubble destruction can further enhance the delivery of these formulations into tumor tissue by increasing cell membrane permeability. researchgate.net

Once a probe is delivered into a cell, its retention becomes critical for long-term imaging. A basic retention mechanism for this compound involves the carboxyl group. After the diacetate precursor enters the cell and is hydrolyzed by esterases, the resulting molecule has additional negative charges from the carboxyl group, which impedes its leakage back out of the cell. abpbio.com

More advanced and permanent methods for intracellular trapping involve covalent conjugation to cellular components. This ensures the probe is anchored within the cell. One sophisticated approach uses bioorthogonal chemistry, where a fluorescent dye is conjugated to a reactive moiety like a tetrazine. escholarship.org This dye-tetrazine conjugate can then be introduced to cells that express a protein tagged with a strained alkene, such as trans-cyclooctene (TCO). The tetrazine and TCO undergo a rapid and specific reaction, forming a stable covalent bond that permanently links the dye to the targeted intracellular protein. escholarship.org

Another innovative strategy is "cysteine umpolung," which utilizes cell-permeable vinyl thianthrenium (VTT) salts. acs.org VTT reacts with native cysteine residues on intracellular proteins to form a reactive episulfonium intermediate. This intermediate can then be trapped by neighboring nucleophilic amino acids on the protein, creating a stable, covalent cross-link. acs.org This method allows for the efficient and permanent labeling of endogenous proteins inside living cells, providing a powerful tool for intracellular trapping of a probe. acs.org

Translational Prospects and Emerging Research Avenues for 5 6 Carboxy 2 ,7 Dichlorofluorescein

Advancements in Biosensor Development Utilizing Dichlorofluorescein Platforms

The traditional use of CDCFDA involves its passive diffusion into cells, where intracellular esterases cleave the acetate (B1210297) groups, trapping the resulting CDCF. Subsequent oxidation by ROS leads to a fluorescent signal. While effective, this approach as a soluble probe has limitations in terms of spatial resolution and potential for leakage. To overcome these, researchers are exploring the development of dedicated biosensor platforms that immobilize or compartmentalize the dichlorofluorescein moiety for more controlled and targeted measurements.

Current research is focused on integrating dichlorofluorescein derivatives into formats such as:

Immobilized Enzyme Biosensors: These platforms could involve the co-immobilization of an enzyme that generates ROS in the presence of a specific analyte with CDCF on a solid support. The localized ROS production would lead to a measurable fluorescent signal from the immobilized dye, creating a specific sensor for the enzyme's substrate.

Nanoparticle-Based Sensors: Encapsulating CDCF within nanoparticles offers a promising strategy for targeted delivery and enhanced stability. These nanocarriers can be functionalized with targeting ligands to direct them to specific cellular compartments or tissues, allowing for more precise monitoring of oxidative stress in localized environments.

Microfluidic Devices: Microfluidic chips provide a powerful tool for high-throughput analysis of cellular responses to oxidative stress. Channels within these devices can be lined with cells, and CDCFDA can be introduced to monitor ROS production in real-time under various controlled stimuli. Some microfluidic devices have been developed to detect ROS in living cells using electrochemical methods, demonstrating the potential for integrating fluorescent probes like CDCF for multimodal analysis. researchgate.net

These advancements aim to transition dichlorofluorescein-based detection from a general cellular stain to a key component of sophisticated biosensing systems with improved specificity, sensitivity, and spatial control.

Integration with State-of-the-Art Fluorescence Imaging Techniques

The application of 5(6)-Carboxy-2',7'-dichlorofluorescein (B54719) is expanding beyond conventional fluorescence microscopy. Its integration with advanced imaging modalities offers the potential for unprecedented insights into the spatio-temporal dynamics of oxidative stress.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate of fluorescence, which can be sensitive to the local microenvironment of the fluorophore, such as pH and ion concentration. illinois.edunih.govleica-microsystems.comnih.gov While the direct application of FLIM to CDCF for ROS sensing is not yet widely reported, the principle holds significant promise. Changes in the cellular environment due to oxidative stress could potentially alter the fluorescence lifetime of CDCF, providing an additional layer of information beyond simple fluorescence intensity. This could help to differentiate between different types of cellular stress and reduce artifacts related to probe concentration.

Super-Resolution Microscopy: Techniques such as STED, PALM, and STORM have broken the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. The application of these techniques to ROS imaging with small molecule probes like CDCF is an emerging area of interest. Super-resolution imaging could potentially map the precise subcellular locations of ROS production, for instance, within specific mitochondrial cristae or at sites of membrane-bound enzyme activity, providing a much more detailed picture of oxidative stress signaling.

The development of dichlorofluorescein derivatives with photophysical properties optimized for these advanced imaging techniques will be a key step in realizing their full potential.

Computational Modeling and Theoretical Studies of Probe-Analyte Interactions and Fluorescence Dynamics

To fully harness the capabilities of this compound and to design next-generation probes, a detailed understanding of its molecular interactions and fluorescence properties is essential. Computational modeling and theoretical studies are beginning to provide these insights.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interaction of CDCF with various ROS at an atomic level. frontiersin.org These simulations can help to elucidate the specific mechanisms of oxidation and predict the reactivity of the probe with different radical species. Understanding these interactions is crucial for interpreting experimental results and for designing new probes with enhanced selectivity. For instance, simulations could explore how modifications to the fluorescein (B123965) backbone affect its affinity and reactivity towards superoxide (B77818) versus hydrogen peroxide.

Quantum Chemistry Calculations: These calculations can be employed to study the electronic structure of CDCF in its non-fluorescent (reduced) and fluorescent (oxidized) states. This can provide a fundamental understanding of the factors that govern its fluorescence quantum yield and spectral properties. Such studies can also predict how substitutions on the dichlorofluorescein scaffold will alter its excitation and emission wavelengths, which is critical for developing probes for multi-color imaging. One study has already investigated the photophysical properties of synthesized 2′,7′-dichloro-5(6)-carboxyfluorescein, noting that chlorination at the top ring led to a red shift in the excitation and emission wavelengths and increased fluorescence intensity. researchgate.net

These computational approaches, in synergy with experimental validation, will accelerate the rational design of novel dichlorofluorescein-based probes with tailored properties for specific applications.

Potential for Clinical Diagnostic Applications and Therapeutic Monitoring in Oxidative Stress-Related Conditions

The well-established link between chronic oxidative stress and a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, positions this compound as a valuable tool for clinical diagnostics and therapeutic monitoring.

Therapeutic Monitoring: CDCF-based assays could be used to monitor the efficacy of antioxidant therapies. By measuring ROS levels in patient cells before and after treatment, clinicians could assess whether a particular antioxidant regimen is effectively reducing oxidative stress. This could enable a more personalized approach to antioxidant supplementation and treatment of oxidative stress-related conditions.

Q & A

Q. What is the principle behind using 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) for ROS detection in live cells?

CDCFDA is a cell-permeant, non-fluorescent probe that undergoes hydrolysis by intracellular esterases to release this compound (CDCF). This product is oxidized by reactive oxygen species (ROS) to fluorescent 2',7'-dichlorofluorescein (DCF), emitting at 529 nm upon excitation at 495 nm .

- Methodological Tip : Validate esterase activity in your cell line using controls (e.g., esterase inhibitors) to confirm probe activation .

Q. How do I optimize CDCFDA concentration and incubation time for ROS assays?

Q. How should CDCF derivatives be stored and handled to maintain stability?

Q. What controls are essential for distinguishing intracellular vs. extracellular ROS signals?

Q. How do spectral properties of CDCF affect experimental design?

- Fluorescence Parameters : λex 504 nm / λem 529 nm in Tris buffer (pH 8.0). Adjust filters to avoid cross-talk with other fluorophores (e.g., FITC) .

Advanced Research Questions

Q. How does CDCFDA pharmacokinetics influence its use in hepatic studies?

CDCFDA is rapidly metabolized in the liver by esterases and MRP2 transporters. A study in hepatocytes showed a hepatic extraction ratio of 0.78, with significant biliary excretion .

- Design Tip : Use MRP2 inhibitors (e.g., MK571) to assess transporter-mediated efflux .

Q. Can CDCF derivatives interfere with intracellular pH measurements?

While CDCF is less pH-sensitive than fluorescein (pKa 5.1 vs. 6.4), acidic compartments (e.g., lysosomes) may quench fluorescence. Use pH-insensitive probes (e.g., CDCFDA SE) for dual ROS/pH assays .

Q. How do I resolve contradictions in ROS quantification using CDCFDA?

Common discrepancies arise from:

Q. What is the role of CDCF in studying MRP2/ABCC2 transporter activity?

CDCF is a high-affinity substrate for MRP2, making it ideal for vesicular transport assays. A 2011 study demonstrated CDCF efflux with Km = 8.2 µM in MRP2-overexpressing cells .

- Protocol : Use membrane vesicles and ATP-dependent transport assays with CDCF (10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.